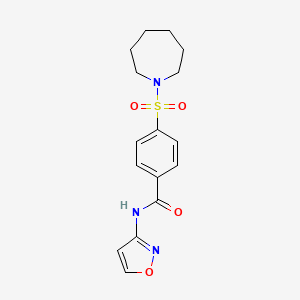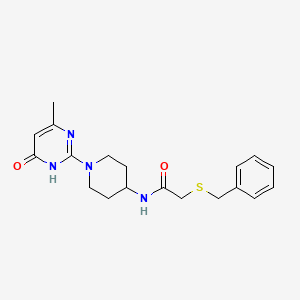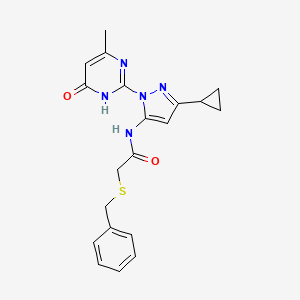
(4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine, also known as BPTM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BPTM belongs to the thiazole family, which is a class of organic compounds known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
(4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine can reduce inflammation and improve cognitive function in animal models of neurodegenerative diseases. However, the safety and toxicity of (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine have not been fully evaluated, and more research is needed to determine its potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine is its relatively simple synthesis method, which allows for the production of large quantities of the compound. (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine is also stable and can be stored for extended periods of time. However, one limitation of (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the exact mechanism of action of (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine. One direction is to further investigate its potential applications in medicine, particularly as a treatment for neurodegenerative diseases. Another direction is to explore its potential as a pesticide for use in agriculture. Additionally, more research is needed to fully understand the mechanism of action of (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine and its potential side effects. Finally, (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine could be used as a building block for the synthesis of novel materials with unique properties.
Méthodes De Synthèse
(4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine can be synthesized using a multi-step reaction process. The first step involves the condensation of 2-methoxybenzaldehyde and 2-aminothiophenol to form 2-(2-methoxyphenyl)thiazolidin-4-one. This intermediate is then reacted with 4-bromobiphenyl in the presence of potassium carbonate and copper powder to yield (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
(4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine has been shown to have anti-inflammatory and anti-cancer properties. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine has been tested as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In materials science, (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine has been used as a building block for the synthesis of novel fluorescent materials.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c1-25-21-10-6-5-9-19(21)23-22-24-20(15-26-22)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNHICCOTMRLLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2995747.png)
![2-(4-Fluorophenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2995748.png)

![2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}acetic acid](/img/structure/B2995750.png)


![(2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide](/img/structure/B2995755.png)




![N-Benzyl-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2995765.png)
![methyl 4-({[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2995766.png)
![N-(3-methoxybenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2995768.png)